molecular formula C18H20N4O4S B14969727 1,1'-[6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

1,1'-[6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

Cat. No.: B14969727
M. Wt: 388.4 g/mol
InChI Key: ZAZCKZLJGVODON-UHFFFAOYSA-N
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Description

1-[6-(3,4-DIMETHOXYPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(3,4-DIMETHOXYPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with thiocarbohydrazide to yield the triazolothiadiazine core. The final step involves the acylation of the triazolothiadiazine with propanoyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(3,4-DIMETHOXYPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[6-(3,4-DIMETHOXYPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE has a wide range of scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[6-(3,4-DIMETHOXYPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts key biological pathways involved in cell proliferation, inflammation, and microbial growth.

Comparison with Similar Compounds

1-[6-(3,4-DIMETHOXYPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE can be compared with other similar compounds, such as:

Uniqueness: The unique combination of the triazole and thiadiazine rings in 1-[6-(3,4-DIMETHOXYPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE provides it with a distinct pharmacophore that can interact with multiple biological targets, making it a versatile compound in drug design and development .

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

1-[6-(3,4-dimethoxyphenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C18H20N4O4S/c1-5-12(23)17-16(11-7-8-13(25-3)14(9-11)26-4)22(15(24)6-2)21-10-19-20-18(21)27-17/h7-10H,5-6H2,1-4H3

InChI Key

ZAZCKZLJGVODON-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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